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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodopyridine

Cat. No.: B1401611 Get Quote

An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dibromo-4-iodopyridine

Introduction
2,6-Dibromo-4-iodopyridine is a polyhalogenated heterocyclic compound of significant

interest to the pharmaceutical and materials science industries. As a synthetic intermediate, its

utility is defined by the differential reactivity of its halogen substituents, with the carbon-iodine

bond being substantially more labile towards palladium-catalyzed cross-coupling reactions than

the carbon-bromine bonds. This regioselectivity allows for the precise and sequential

introduction of diverse functionalities at the C4 and C2/C6 positions, making it an invaluable

building block for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides a detailed examination of the core physicochemical

properties of 2,6-Dibromo-4-iodopyridine, with a specific focus on its solubility profile and

chemical stability. Understanding these parameters is paramount for designing robust synthetic

routes, developing stable formulations, and ensuring the integrity of the compound during

storage and handling. The protocols and insights presented herein are grounded in established

analytical principles and data from analogous structures, providing a framework for its effective

application in a laboratory setting.
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The fundamental physical and chemical properties of a compound govern its behavior in

various systems. For 2,6-Dibromo-4-iodopyridine, these properties provide the initial clues to

its solubility and stability characteristics. The high molecular weight and presence of three

halogen atoms suggest a dense, solid material with low volatility. The melting point indicates

decomposition, a critical factor for thermal stability considerations.[1]

Property Value Reference(s)

IUPAC Name 2,6-dibromo-4-iodopyridine [2]

CAS Number 1160184-14-4 [2][3]

Molecular Formula C₅H₂Br₂IN [1][2]

Molecular Weight 362.79 g/mol [1][2]

Appearance Solid (form may vary) -

Melting Point 180.7-181.6 °C (decomposes) [1]

Boiling Point 343.1 ± 42.0 °C (Predicted) [1]

Density 2.646 ± 0.06 g/cm³ (Predicted) [1]

SMILES C1=C(C=C(N=C1Br)Br)I [2][3]

InChIKey
RPLWQERFYBEHLW-

UHFFFAOYSA-N
[2][3]

Solubility Profile
A quantitative understanding of solubility is crucial for reaction setup, purification, and

formulation development. While explicit quantitative data for 2,6-Dibromo-4-iodopyridine is

not widely published, its structural characteristics—a largely nonpolar aromatic core with three

halogen substituents—allow for a well-grounded, inferred solubility profile. The molecule's low

polarity suggests poor solubility in aqueous media and increasing solubility in organic solvents

of decreasing polarity.
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The following table provides a qualitative and inferred solubility profile in common laboratory

solvents. This profile is based on the principle of "like dissolves like" and data from structurally

similar compounds like 2-bromo-4-iodopyridine.[4][5]
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Solvent Class Solvent Example Inferred Solubility Rationale

Polar Protic Water Insoluble / Very Low

The molecule is highly

hydrophobic and lacks

significant hydrogen

bonding capacity.

Methanol, Ethanol Moderate

The alkyl portion of

the alcohol can

solvate the molecule,

but polarity is a

limiting factor.

Polar Aprotic Acetonitrile (ACN) Moderate to High

Good dipole-dipole

interactions can

facilitate solvation.

Dimethylformamide

(DMF)
High

Highly effective polar

aprotic solvent for a

wide range of organic

compounds.

Dimethyl Sulfoxide

(DMSO)
High

Strong solubilizing

power for many

recalcitrant organic

molecules.

Nonpolar
Dichloromethane

(DCM)
High

Effective at dissolving

nonpolar and

moderately polar

organic solids.

Tetrahydrofuran (THF) High

Excellent solvent for

halogenated

aromatics.

Toluene, Hexanes Moderate to Low

Solvation is possible,

but the slight polarity

of the pyridine ring

may limit high

solubility.
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Experimental Protocol for Solubility Determination
(Shake-Flask Method)
To move beyond inference to quantitative data, the shake-flask method followed by HPLC

quantification is the gold standard. This protocol is designed to be a self-validating system,

ensuring that a true equilibrium saturation is achieved and measured accurately.

Objective: To determine the equilibrium solubility of 2,6-Dibromo-4-iodopyridine in a selected

solvent at a controlled temperature (e.g., 25 °C).

Materials:

2,6-Dibromo-4-iodopyridine (solid)

Selected solvents (HPLC grade)

20 mL glass vials with PTFE-lined screw caps

Orbital shaker with temperature control

Analytical balance

Centrifuge

Volumetric flasks and pipettes

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

Validated HPLC-UV analytical method

Methodology:

Preparation: Add an excess amount of solid 2,6-Dibromo-4-iodopyridine to triplicate vials

for each solvent. The key to this method is ensuring a visible excess of solid remains at the

end of the experiment, confirming that the solution is saturated.

Solvent Addition: Accurately add a precise volume (e.g., 5.0 mL) of the desired solvent to

each vial.
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Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant

temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for

at least 24 to 48 hours. A preliminary time-point study can confirm when equilibrium is

reached (i.e., when the concentration in solution no longer increases).

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set

temperature for 2-4 hours to let the excess solid settle.

Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately

attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter

membrane) before collecting a clear sample into a clean vial. This step is critical to remove

all undissolved solids.

Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent

(typically the mobile phase of the HPLC method) to bring the analyte concentration into the

pre-determined linear range of the HPLC calibration curve.

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A robust

method will have established linearity, accuracy, and precision.

Calculation: Determine the concentration of the diluted sample from the calibration curve.

Calculate the original solubility in the solvent (e.g., in mg/mL) by applying the dilution factor.

Workflow for Solubility Determination
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Caption: Workflow for the experimental determination of solubility.
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Chemical Stability and Degradation
The stability of 2,6-Dibromo-4-iodopyridine is a critical parameter for its storage and use. As

with many polyhalogenated aromatics, the primary concerns are sensitivity to light, heat, and

potentially hydrolysis under extreme pH conditions.[4]

Condition Stability Concern
Recommended Handling &
Storage

Light

High Sensitivity.

Photodegradation is a known

pathway for halopyridines,

potentially leading to

dehalogenation or ring

cleavage.[6] Discoloration may

occur.

Store in amber vials or protect

from light with aluminum foil.

Conduct manipulations in a

dimly lit area where possible.

[4]

Air/Oxidation

Moderate Sensitivity. While not

acutely unstable, long-term

exposure to atmospheric

oxygen can lead to oxidative

degradation, especially in

solution.

Store solids under an inert

atmosphere (e.g., Argon or

Nitrogen). Use degassed

solvents for reactions.[4]

Temperature

Decomposes at Melting Point.

The compound decomposes

upon melting, indicating

thermal lability at elevated

temperatures.[1]

Store refrigerated at 2-8 °C for

long-term stability.[7] Avoid

prolonged heating.

Hydrolysis

Generally Stable. Expected to

be stable in neutral aqueous

conditions. Susceptibility to

hydrolysis may increase under

strongly acidic or basic

conditions, where nucleophilic

substitution of the halogens

could occur.

Avoid exposure to strong acids

and bases, especially at

elevated temperatures.
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Potential Degradation Pathways
The degradation of halogenated pyridines can proceed through several mechanisms. The C-I

bond is the most likely site of initial reaction due to its lower bond dissociation energy

compared to the C-Br bonds.

Photodegradation: Absorption of UV light can promote the homolytic cleavage of the C-I or

C-Br bonds, generating radical intermediates. These radicals can then react with solvents or

other molecules, leading to a cascade of products or polymerization.

Nucleophilic Substitution: Under certain conditions (e.g., presence of strong nucleophiles,

basic pH), the halogen atoms can be displaced. The iodine at the C4 position is the most

probable leaving group.

Reductive Dehalogenation: In the presence of reducing agents or certain catalysts, the

halogens can be replaced by hydrogen atoms.

Microbial Degradation: While less of a concern in a controlled lab setting, halogenated

pyridines are known to be susceptible to microbial degradation in the environment, often

involving hydroxylation and ring cleavage.[8][9]

Diagram of Potential Degradation Pathways
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Caption: Potential degradation pathways for 2,6-Dibromo-4-iodopyridine.

Experimental Protocol for Stability Assessment
(Forced Degradation)
Forced degradation studies are essential in drug development to understand degradation

pathways and to develop stability-indicating analytical methods. This protocol outlines a

systematic approach to evaluating the stability of 2,6-Dibromo-4-iodopyridine under various

stress conditions.

Objective: To identify the degradation products and degradation pathways of 2,6-Dibromo-4-
iodopyridine under hydrolytic, oxidative, photolytic, and thermal stress.

Analytical Prerequisite: A validated stability-indicating HPLC method is required. This method

must be able to resolve the parent peak from all potential degradation products and impurities.

Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[10]
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Methodology:

Stock Solution Preparation: Prepare a stock solution of 2,6-Dibromo-4-iodopyridine in a

suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

Hydrolytic Stress (Acid, Base, Neutral):

Acid: Mix the stock solution with 1 M HCl.

Base: Mix the stock solution with 1 M NaOH.

Neutral: Mix the stock solution with purified water.

Keep one set of samples at room temperature and another at an elevated temperature

(e.g., 60 °C).

Analyze samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

Before injection into the HPLC, neutralize the acidic and basic samples to prevent column

damage.

Oxidative Stress:

Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂).

Store the solution at room temperature and analyze at the same time points as the

hydrolytic study.

Photolytic Stress (ICH Q1B):[4]

Expose both the solid compound and a solution (in a photostable solvent like acetonitrile)

to a light source conforming to ICH Q1B guidelines. This requires an overall illumination of

not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200

watt hours/square meter.

A parallel set of "dark" control samples, wrapped in aluminum foil, must be stored under

the same temperature conditions.
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Analyze the light-exposed and dark control samples after the exposure period.

Thermal Stress (Solid State):

Place the solid compound in a controlled temperature oven at an elevated temperature

(e.g., 80 °C) for a defined period (e.g., 7 days).

Analyze the sample by dissolving a known quantity and comparing it to a control sample

stored at the recommended 2-8 °C.

Data Evaluation:

For each condition, calculate the percentage of degradation by comparing the parent peak

area to the initial (T=0) or control sample.

Analyze the chromatograms for the appearance of new peaks (degradation products).

If coupled with a mass spectrometer (LC-MS), tentative identification of degradation

products can be performed.

Conclusion
2,6-Dibromo-4-iodopyridine is a pivotal synthetic intermediate whose effective use hinges on

a thorough understanding of its solubility and stability. While it exhibits high solubility in

common polar aprotic and nonpolar organic solvents, its aqueous solubility is minimal. The

compound is notably sensitive to light and thermally labile, decomposing at its melting point.

These characteristics necessitate careful storage and handling, specifically refrigeration (2-8

°C) under an inert atmosphere and protection from light. By employing the robust analytical

protocols detailed in this guide, researchers can quantify its solubility in specific systems and

proactively manage its stability, ensuring the integrity of experimental outcomes and the quality

of resulting materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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